molecular formula C25H29N3O4 B4057528 4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine

4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine

Cat. No.: B4057528
M. Wt: 435.5 g/mol
InChI Key: QAKISYTXSALCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.21580641 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Molecular Assembly

Research on proton-transfer compounds involving isonipecotamide with nitro-substituted benzoic acids reveals the importance of hydrogen bonding in molecular assembly. These compounds form hydrogen-bonded structures with varying dimensions, demonstrating the utility of such compounds in molecular engineering and design. The ability to form specific hydrogen bonding patterns can be crucial for the development of materials with tailored properties (Smith & Wermuth, 2010).

Mechanistic Insights in Organic Reactions

Studies on the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates have provided mechanistic insights, showing how substituent groups affect reaction rates and mechanisms. This information is vital for designing more efficient synthetic routes in pharmaceutical chemistry, where the precise control over reaction conditions can lead to improved yields and purities of desired compounds (Um et al., 2005).

Sigma Receptor Ligands

The synthesis and evaluation of spiro compounds, including benzopyrans and benzofurans, for binding to sigma receptors, illustrate the potential of such compounds in developing new therapeutics. These studies contribute to the understanding of structure-activity relationships and the identification of compounds with high affinity and selectivity for sigma receptors, which are important targets in neuropharmacology (Maier & Wünsch, 2002).

Catalysis and Green Chemistry

Research on the condensation of benzaldehyde and its derivatives using alkaline carbons highlights the role of basic carbons in catalysis. Such catalysts offer a "green" and "clean" method for preparing pharmaceutical intermediates, emphasizing the importance of sustainable practices in chemical synthesis (Perozo-Rondón et al., 2006).

Heterocyclic Synthesis

The synthesis of 1,3-diaryl-4-aminopyrazole derivatives from benzylcyanide and 4-nitrobenzylcyanide provides a pathway to heterocyclic compounds, which are core structures in many drugs. This research demonstrates the versatility of enaminonitriles in the synthesis of heterocycles, crucial for drug discovery and development (Medrasi et al., 2013).

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c29-24(21-6-8-23(9-7-21)28(31)32)27-16-12-22(13-17-27)25(30)26-14-10-20(11-15-26)18-19-4-2-1-3-5-19/h1-9,20,22H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKISYTXSALCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.